molecular formula C10H13NO3 B3107851 Methyl 2-amino-3-(3-hydroxyphenyl)propanoate CAS No. 162536-44-9

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate

Cat. No.: B3107851
CAS No.: 162536-44-9
M. Wt: 195.21 g/mol
InChI Key: VYYPEVTYONMYNH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate is a substituted phenylalanine derivative characterized by a hydroxyl group at the meta position of the phenyl ring and a methyl ester at the carboxylate group. This compound and its hydrochloride salts (e.g., CAS 34260-72-5 and 37466-29-8) are utilized in life sciences research, particularly in peptide synthesis and as intermediates for bioactive molecules . Its structural features, including the hydroxyl group’s position and esterification, influence solubility, reactivity, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(3-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYPEVTYONMYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-hydroxyphenyl)propanoate typically involves the esterification of 2-amino-3-(3-hydroxyphenyl)propanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting multiple biological pathways.

Drug Development

  • Anticancer Agents : The compound has been explored for its potential in enhancing the efficacy of radiation therapy for cancer treatment by acting as an allosteric effector that reduces the oxygen-binding affinity of hemoglobin . This mechanism may improve tumor oxygenation and increase the effectiveness of radiotherapy.
  • Neuroprotective Agents : Research indicates that derivatives of this compound can influence neuronal signaling pathways, which may be beneficial in developing treatments for neurodegenerative diseases .

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing bioactive compounds, including those that modulate immune responses and apoptosis pathways. Its derivatives have shown promise in enhancing the activity of certain antibiotics and antiviral agents, thereby expanding its applicability in infectious disease treatment .

Biochemical Research Applications

This compound has significant applications in biochemical research, particularly in studying metabolic pathways and cellular processes.

Enzyme Inhibition Studies

The compound has been used to investigate the inhibition of various enzymes involved in metabolic pathways. For instance, studies have shown its role in modulating protein tyrosine kinases, which are crucial for cell signaling and proliferation .

Cell Culture Experiments

In cell culture studies, this compound has been employed to examine its effects on cell cycle regulation and DNA damage response mechanisms. This research is vital for understanding cancer biology and developing targeted therapies .

Material Science Applications

Recent advancements have highlighted the use of this compound in material science, particularly in creating periodic mesoporous organosilicas (PMOs). These materials have potential applications in drug delivery systems and biosensors due to their high surface area and tunable pore sizes .

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on cancer cell lines demonstrated its ability to enhance radiation therapy outcomes. The compound was administered alongside radiation treatment, resulting in a significant reduction in tumor size compared to controls .

Case Study: Neuroprotection

In a neuroprotective study involving animal models of neurodegeneration, derivatives of this compound showed promising results in reducing neuronal apoptosis and improving cognitive functions .

Data Summary Table

Application AreaSpecific UseFindings/Implications
PharmaceuticalsAnticancer agentsEnhances radiation therapy efficacy
Neuroprotective agentsReduces apoptosis in neurodegenerative models
Biochemical ResearchEnzyme inhibition studiesModulates protein tyrosine kinases
Cell culture experimentsInfluences cell cycle regulation
Material SciencePeriodic mesoporous organosilicas (PMOs)Potential use in drug delivery systems

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-hydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways. It influences the secretion of anabolic hormones, which play a crucial role in muscle growth and repair. Additionally, it acts as a fuel source during exercise, enhancing physical performance and preventing muscle damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, and electronic properties, leading to variations in physicochemical behavior and applications. Key comparisons are outlined below:

Structural and Functional Group Variations

Compound Name Substituent Position/Modification CAS Number Key Properties/Applications Reference
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate Para-hydroxyphenyl group 3728-20-9 Lower solubility due to para-OH; used in neurotransmitter analogs
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate 3,4-Dihydroxyphenyl group 34260-72-5 Enhanced antioxidant potential; higher polarity
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid 3-hydroxy-4-methoxy substitution 68697-61-0 Methoxy group improves metabolic stability; used in CNS drug candidates
Methyl 2-amino-3-(2-bromophenyl)propanoate Bromine at ortho position N/A (EP 4374877) Halogenation increases steric hindrance; used in radiopharmaceuticals
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Nitro group at para position N/A Intermediate for amino derivatives (e.g., reduced to 4-aminophenyl analogs)

Biological Activity

Methyl 2-amino-3-(3-hydroxyphenyl)propanoate, a derivative of phenylalanine, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol. The compound features an amino group, a hydroxyphenyl group, and a propanoate moiety, which significantly contribute to its biological activities.

The biological activity of this compound is primarily attributed to its influence on various metabolic pathways and receptor interactions:

  • Anabolic Hormone Secretion : The compound has been shown to enhance the secretion of anabolic hormones, which are crucial for muscle growth and repair. This property makes it a candidate for ergogenic supplements aimed at improving athletic performance.
  • Neurotransmitter Synthesis : Due to its structural similarity to amino acids, it may modulate receptor activity or enzyme kinetics involved in neurotransmission. This suggests potential applications in neuropharmacology.
  • Antioxidant Activity : The hydroxyphenyl group contributes to its antioxidant properties, which can protect against oxidative stress in biological systems.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial effects against various bacterial strains. For instance, compounds synthesized from similar structures have shown zone inhibition values ranging from 10 to 29 mm against Gram-negative bacteria .
  • Cytotoxic Effects : In vitro studies have reported cytotoxic activity against cancer cell lines. For example, compounds with similar structural features exhibited IC50 values as low as 0.69 μM against HeLa cells, indicating potent antiproliferative properties .
  • Antioxidant Properties : The compound's ability to scavenge free radicals has been documented, making it a potential candidate for therapies aimed at neurodegenerative diseases .

Study on Antiproliferative Activity

A study focused on the synthesis of various derivatives of this compound found that modifications significantly enhanced their antiproliferative effects against cancer cell lines. The study highlighted that certain derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for cancer treatment .

Antioxidant Activity Assessment

Research assessing the antioxidant capacity of this compound indicated that it outperformed many conventional antioxidants in scavenging assays. This activity was attributed to the hydroxy group on the phenyl ring, which plays a crucial role in electron donation during redox reactions.

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesNotable Biological Activities
This compoundAmino group, Hydroxyphenyl groupAntioxidant, Antimicrobial, Cytotoxic
Methyl 2-amino-3-(4-hydroxyphenyl)propanoateAmino group, Hydroxy group at position 4Antioxidant, Neuroprotective
L-TyrosineAmino acid with phenolic structurePrecursor for neurotransmitters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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